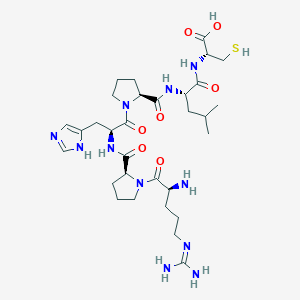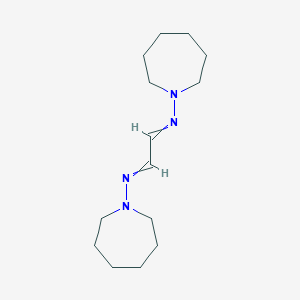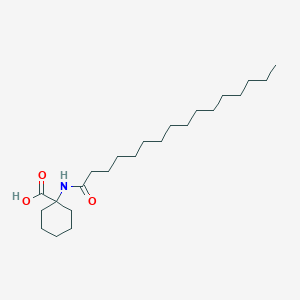
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine is a peptide compound with a complex structure. It is composed of several amino acids linked together, forming a sequence that includes L-ornithine, L-proline, L-histidine, L-leucine, and L-cysteine. This compound is of interest due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the free amine group of the growing peptide chain.
Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA) to expose the next reactive site.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond, which can impact the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or iodine (I~2~) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for therapeutic applications, including as a potential drug candidate for targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Wirkmechanismus
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The presence of histidine and cysteine residues allows for potential coordination with metal ions, influencing the peptide’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- N~2~-benzoyl-N~5~-(diaminomethylidene)-L-ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918629-53-5 |
|---|---|
Molekularformel |
C31H51N11O7S |
Molekulargewicht |
721.9 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C31H51N11O7S/c1-17(2)12-20(25(43)40-22(15-50)30(48)49)38-26(44)24-8-5-11-42(24)29(47)21(13-18-14-35-16-37-18)39-27(45)23-7-4-10-41(23)28(46)19(32)6-3-9-36-31(33)34/h14,16-17,19-24,50H,3-13,15,32H2,1-2H3,(H,35,37)(H,38,44)(H,39,45)(H,40,43)(H,48,49)(H4,33,34,36)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
NRVQVVOYZIQZKR-BTNSXGMBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14186855.png)



![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)

![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)


